molecular formula C12H17NO2 B1310780 N-(4-oxo-1-adamantyl)acetamide CAS No. 16790-59-3

N-(4-oxo-1-adamantyl)acetamide

Cat. No.: B1310780
CAS No.: 16790-59-3
M. Wt: 207.27 g/mol
InChI Key: DNADEDKIQXROFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxo-1-adamantyl)acetamide is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-oxo-1-adamantyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-oxo-1-adamantyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-oxo-1-adamantyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-7(14)13-12-4-8-2-9(5-12)11(15)10(3-8)6-12/h8-10H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNADEDKIQXROFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3CC(C1)C(=O)C(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80416802
Record name N-(4-oxo-1-adamantyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16790-59-3
Record name N-(4-oxo-1-adamantyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80416802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(4-oxo-1-adamantyl)acetamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-(4-oxo-1-adamantyl)acetamide, a functionalized adamantane derivative. While direct literature on this specific molecule is scarce, this document synthesizes information from closely related analogues to project its characteristics and guide researchers in its potential use. The adamantane scaffold, known for its rigidity and lipophilicity, is a privileged structure in medicinal chemistry, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] This guide will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the exploration of novel adamantane-based compounds.

Introduction: The Adamantane Scaffold in Drug Discovery

The adamantane moiety, a perfectly symmetrical, strain-free, and highly lipophilic tricyclic alkane, has garnered significant interest in medicinal chemistry.[1][3] Its unique cage-like structure provides a rigid anchor for pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The incorporation of an adamantane group can improve metabolic stability by shielding adjacent functional groups from enzymatic degradation and enhance membrane permeability, a crucial factor for oral bioavailability and blood-brain barrier penetration.[1] Clinically successful drugs such as Amantadine, an antiviral and anti-parkinsonian agent, underscore the therapeutic potential of this chemical scaffold.[4] This guide focuses on N-(4-oxo-1-adamantyl)acetamide, a derivative functionalized with both a ketone and an acetamido group, suggesting a potential for diverse chemical modifications and biological activities.

Proposed Synthesis of N-(4-oxo-1-adamantyl)acetamide

A plausible and efficient synthetic route to N-(4-oxo-1-adamantyl)acetamide can be extrapolated from established methods for the synthesis of similar N-adamantyl amides, most notably the Ritter reaction.[1] This reaction typically involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid.

A logical precursor for the synthesis would be 1-amino-4-adamantanone or a derivative thereof. The most direct conceptual approach involves the acetylation of 1-amino-4-adamantanone.

Experimental Protocol: Acetylation of 1-amino-4-adamantanone

Objective: To synthesize N-(4-oxo-1-adamantyl)acetamide via N-acetylation of 1-amino-4-adamantanone.

Materials:

  • 1-amino-4-adamantanone hydrochloride

  • Acetic anhydride

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Suspend 1-amino-4-adamantanone hydrochloride in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add an excess of a non-nucleophilic base, such as triethylamine (2-3 equivalents), to neutralize the hydrochloride salt and free the amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.5 equivalents) to the stirring suspension.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

  • Purify the crude N-(4-oxo-1-adamantyl)acetamide by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The use of an aprotic solvent like DCM is crucial to avoid side reactions with acetic anhydride.

  • A non-nucleophilic base is employed to deprotonate the amine without competing in the acetylation reaction.

  • Conducting the initial phase of the reaction at 0 °C helps to control the exothermic nature of the acylation.

Diagram of Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 1-amino-4-adamantanone_HCl 1-amino-4-adamantanone HCl Reaction_Vessel Reaction in DCM 0°C to RT 1-amino-4-adamantanone_HCl->Reaction_Vessel Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Quench Quench with NaHCO3 Reaction_Vessel->Quench Reaction Completion Extraction Extraction with DCM Quench->Extraction Drying Dry over MgSO4 Extraction->Drying Purification Recrystallization/ Chromatography Drying->Purification Product N-(4-oxo-1-adamantyl)acetamide Purification->Product

Caption: Proposed workflow for the synthesis of N-(4-oxo-1-adamantyl)acetamide.

Predicted Chemical and Physical Properties

The chemical and physical properties of N-(4-oxo-1-adamantyl)acetamide can be inferred from its constituent parts: the adamantane cage, the ketone, and the acetamido group.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₁₇NO₂Based on the chemical structure.
Molecular Weight 207.27 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for adamantane derivatives.[3][5]
Melting Point High, likely >150 °CThe rigid adamantane cage generally leads to high melting points. For comparison, N-(1-adamantyl)acetamide melts at 148-149 °C.[5] The presence of the polar ketone and amide groups may further increase this value due to stronger intermolecular forces.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in nonpolar solvents, and likely insoluble in water.The adamantane core imparts lipophilicity, while the ketone and amide groups increase polarity.[3][6]
Stability Expected to be a stable compound under standard laboratory conditions.Adamantane derivatives are generally known for their chemical stability.

Spectroscopic Characterization (Predicted)

The structural features of N-(4-oxo-1-adamantyl)acetamide would give rise to characteristic signals in various spectroscopic analyses.

TechniquePredicted Characteristic Signals
¹H NMR - A singlet for the acetyl methyl protons (around δ 2.0 ppm).- A broad singlet for the N-H proton.- A complex pattern of multiplets for the adamantane cage protons.
¹³C NMR - A signal for the acetyl methyl carbon.- Two carbonyl signals: one for the amide (around δ 170 ppm) and one for the ketone (likely > δ 200 ppm).- Multiple signals corresponding to the carbons of the adamantane cage.
FT-IR (cm⁻¹) - N-H stretch (around 3300 cm⁻¹).- C=O stretch for the ketone (around 1710-1730 cm⁻¹).[7]- Amide I band (C=O stretch) around 1650 cm⁻¹.[8]- Amide II band (N-H bend) around 1550 cm⁻¹.
Mass Spec (MS) - A molecular ion peak [M]⁺ corresponding to the molecular weight.- A base peak corresponding to the adamantyl cation fragment [M-NHCOCH₃]⁺ is likely.[8]

Potential Applications in Drug Development

Adamantane derivatives, particularly those with amide functionalities, have shown promise in various therapeutic areas.[1][9] The unique combination of a ketone and an acetamido group on the N-(4-oxo-1-adamantyl)acetamide scaffold opens up possibilities for its use as a versatile intermediate or as a bioactive molecule itself.

As an Intermediate for Further Functionalization

The ketone at the 4-position provides a reactive handle for a variety of chemical transformations, allowing for the synthesis of a library of derivatives.

Diagram of Potential Derivatization Pathways

G cluster_reactions Derivatization Reactions cluster_products Derivative Classes Start N-(4-oxo-1-adamantyl)acetamide Reduction Reduction (e.g., NaBH4) Start->Reduction Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Grignard_Addition Grignard Addition Start->Grignard_Addition Alcohol 4-Hydroxy Derivatives Reduction->Alcohol Amine 4-Amino Derivatives Reductive_Amination->Amine Alkene 4-Alkylidene Derivatives Wittig_Reaction->Alkene Tertiary_Alcohol 4-Alkyl-4-hydroxy Derivatives Grignard_Addition->Tertiary_Alcohol

Caption: Potential chemical modifications of the ketone moiety.

Potential Biological Activities
  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: Adamantyl carboxamides and acetamides have been identified as potent and selective inhibitors of 11β-HSD1, an enzyme implicated in metabolic disorders like diabetes and obesity.[9] The structural features of N-(4-oxo-1-adamantyl)acetamide make it a candidate for investigation in this area.

  • Neurological Disorders: The adamantane scaffold is present in drugs targeting the central nervous system, such as Amantadine and Memantine, which act on NMDA receptors.[4][10] The lipophilicity of the adamantane core facilitates blood-brain barrier penetration, making derivatives of N-(4-oxo-1-adamantyl)acetamide interesting candidates for neurological drug discovery programs.[2]

Conclusion

N-(4-oxo-1-adamantyl)acetamide represents an intriguing, albeit under-documented, chemical entity with significant potential in synthetic and medicinal chemistry. Based on the well-established chemistry of related adamantane derivatives, this guide provides a solid foundation for its synthesis, characterization, and exploration in drug discovery. The presence of two distinct functional groups on a rigid, lipophilic scaffold makes it a versatile platform for the development of new chemical probes and therapeutic agents. Further research into this and similar molecules is warranted to fully unlock the potential of the adamantane pharmacophore.

References

  • RU2401828C2, N-(1-adamantyl)acetamide synthesis method, Google Patents. [URL: https://patents.google.
  • PubChem, 1-Acetamidoadamantane | C12H19NO | CID 64153, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Acetamidoadamantane]
  • Vu, C. B., et al. (2011). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2942-2946. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3085652/]
  • PubChem, 4-Aminoadamantan-1-ol | C10H17NO | CID 2857447, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminoadamantan-1-ol]
  • Klimochkin, Y. N., et al. (2019). Synthesis of 1-acetyladamantane by reaction of 1-bromoadamantane with vinyl acetate and ethylidene diacetate catalyzed by Mn2(CO)10. Russian Journal of Organic Chemistry, 55(2), 244-248. [URL: https://www.researchgate.
  • PubChem, trans-4-Aminoadamantan-1-ol | C10H17NO | CID 45489844, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/trans-4-Aminoadamantan-1-ol]
  • WO1989007590A1, Process of preparing n-(1-adamantyl) acetamide, Google Patents. [URL: https://patents.google.
  • Wikipedia, Adamantane. [URL: https://en.wikipedia.org/wiki/Adamantane]
  • BenchChem, An In-depth Technical Guide on N-Adamantyl Amide Derivatives. [URL: https://www.benchchem.
  • ChemicalBook, 1-Adamantanol | 768-95-6. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8854125.htm]
  • ChemicalBook, N-(1-Adamantyl)acetamide | 880-52-4. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9460663.htm]
  • Jiménez-Cruz, F., et al. (2011). Molecular structure in 1-azaadamantanes and 1,3-diazaadamantanes. In Advances in Chemistry Research. Volume 9 (pp. 101-124). [URL: https://www.researchgate.net/publication/281280385_Molecular_structure_in_1-azaadamantanes_and_13-diazaadamantanes]
  • Li, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(12), 10153-10173. [URL: https://pubmed.ncbi.nlm.nih.gov/38874515/]
  • PubChem, Amantadine | C10H17N | CID 2130, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Amantadine]
  • ResearchGate, The FT-IR spectrum of the o-acetamide. [URL: https://www.researchgate.net/figure/The-FT-IR-spectrum-of-the-o-acetamide_fig2_328227655]
  • Womble, D., & Held, H. W. (1995). Acemannan, a beta-(1,4)-acetylated mannan, induces nitric oxide production in macrophage cell line RAW 264.7. Molecular and Cellular Biochemistry, 143(2), 83-91. [URL: https://pubmed.ncbi.nlm.nih.gov/7791725/]
  • BenchChem, Application Notes and Protocols for the Synthesis of Adamantane Derivatives. [URL: https://www.benchchem.
  • Al-Obaidi, A. H., & Al-Amiery, A. A. (2021). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 12(2), 1000-1006. [URL: https://ijpsr.com/bft-article/a-simple-method-for-synthesis-of-amantadine-hydrochloride/]
  • Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry, 77, CH24075. [URL: https://www.researchgate.net/publication/382761002_Unlocking_therapeutic_potential_the_role_of_adamantane_in_drug_discovery]
  • Kornhuber, J., et al. (1991). Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study. European Journal of Pharmacology: Molecular Pharmacology Section, 206(4), 297-300. [URL: https://pubmed.ncbi.nlm.nih.gov/1830549/]

Sources

Spectroscopic Elucidation of N-(4-oxo-1-adamantyl)acetamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

In the landscape of medicinal chemistry and materials science, adamantane derivatives stand out for their unique rigid, cage-like structure, which imparts desirable properties such as lipophilicity and metabolic stability. The functionalization of the adamantane core opens up a vast chemical space for the design of novel therapeutics and advanced materials. One such derivative of interest is N-(4-oxo-1-adamantyl)acetamide, which incorporates both an amide and a ketone functionality, presenting intriguing possibilities for molecular interactions and further chemical modifications.

This technical guide is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic characteristics of this adamantane derivative. However, a comprehensive search of the scientific literature and chemical databases reveals a conspicuous absence of published spectroscopic data (NMR, IR, MS) for N-(4-oxo-1-adamantyl)acetamide.

Therefore, this guide will pivot to a detailed spectroscopic analysis of a closely related and well-characterized analogue: N-(1-adamantyl)acetamide . By thoroughly understanding the spectral features of this foundational compound, we can establish a robust framework for predicting and interpreting the spectra of its 4-oxo derivative. This comparative approach will provide invaluable insights into the influence of the ketone group on the spectroscopic properties of the adamantane cage.

The Reference Molecule: N-(1-adamantyl)acetamide

N-(1-adamantyl)acetamide is a derivative of amantadine and serves as an excellent model for understanding the spectroscopic behavior of 1-substituted adamantanes. Its rigid polycyclic structure results in a high degree of symmetry and characteristic spectral patterns.

Molecular Structure of N-(1-adamantyl)acetamide

Caption: Molecular structure of N-(1-adamantyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For N-(1-adamantyl)acetamide, both ¹H and ¹³C NMR provide a wealth of information about its carbon skeleton and the connectivity of the acetamido group.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.

NMR Sample Preparation and Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., CDCl₃) dissolve->solvent transfer Transfer to a 5 mm NMR tube solvent->transfer place_sample Place sample in spectrometer lock Lock on solvent deuterium signal place_sample->lock shim Shim the magnetic field lock->shim acquire Acquire ¹H and ¹³C spectra shim->acquire ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking integrate->peak_pick cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of solid sample on the ATR crystal apply_pressure Apply pressure to ensure good contact collect_bkg Collect background spectrum apply_pressure->collect_bkg collect_sample Collect sample spectrum collect_bkg->collect_sample atr_correct Apply ATR correction baseline_correct Perform baseline correction atr_correct->baseline_correct label_peaks Label significant peaks baseline_correct->label_peaks cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: A typical workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

IR Spectral Data and Interpretation

The IR spectrum of N-(1-adamantyl)acetamide shows characteristic absorptions for the amide group and the hydrocarbon cage.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, broadN-H stretch
~2900, ~2850StrongC-H stretch (adamantane)
~1640StrongC=O stretch (Amide I)
~1550StrongN-H bend (Amide II)

Note: Wavenumbers are approximate. Data compiled from publicly available spectra. [1] Interpretation:

  • N-H Stretch: The strong, broad band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of a secondary amide. Its broadness suggests hydrogen bonding in the solid state.

  • C-H Stretches: The intense absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³-hybridized carbons in the adamantane cage.

  • Amide I Band: The very strong absorption around 1640 cm⁻¹ is the Amide I band, which is primarily due to the C=O stretching vibration.

  • Amide II Band: The strong band around 1550 cm⁻¹ is the Amide II band, arising from a combination of N-H bending and C-N stretching vibrations.

Predicted Spectral Changes for N-(4-oxo-1-adamantyl)acetamide

The presence of the ketone group in N-(4-oxo-1-adamantyl)acetamide would introduce a new, strong absorption band in the IR spectrum. This band, corresponding to the ketone C=O stretch, would be expected to appear in the region of 1700-1725 cm⁻¹ . This would be clearly distinguishable from the amide C=O stretch at ~1640 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of its identity.

Experimental Protocol: MS Data Acquisition

Electron ionization (EI) is a common technique for the analysis of small organic molecules.

Electron Ionization Mass Spectrometry (EI-MS) Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization and Analysis cluster_output Data Output introduce Introduce sample into the ion source (e.g., via direct insertion probe or GC) ionize Bombard sample with high-energy electrons (70 eV) accelerate Accelerate resulting ions ionize->accelerate analyze Separate ions by m/z ratio in a mass analyzer accelerate->analyze detect Detect ions analyze->detect spectrum Generate a mass spectrum (plot of relative intensity vs. m/z) cluster_intro cluster_intro cluster_ion cluster_ion cluster_intro->cluster_ion cluster_output cluster_output cluster_ion->cluster_output

Caption: Simplified workflow for obtaining an electron ionization mass spectrum.

MS Spectral Data and Interpretation

The mass spectrum of N-(1-adamantyl)acetamide will show a molecular ion peak and characteristic fragment ions.

m/zRelative IntensityAssignment
193High[M]⁺ (Molecular ion)
136High[M - C₂H₃NO]⁺ or [Adamantyl-NH₂]⁺
135Very High (Base Peak)[M - C₂H₄NO]⁺ or [Adamantyl]⁺
94ModerateFragmentation of adamantyl cation
79ModerateFragmentation of adamantyl cation

Note: m/z values and intensities are based on typical EI-MS fragmentation. [2] Interpretation:

  • Molecular Ion ([M]⁺): The peak at m/z 193 corresponds to the molecular weight of N-(1-adamantyl)acetamide (C₁₂H₁₉NO), confirming its elemental composition.

  • Base Peak ([Adamantyl]⁺): The most intense peak (base peak) at m/z 135 is due to the highly stable adamantyl cation, formed by the cleavage of the C-N bond.

  • Other Fragments: The peak at m/z 136 likely arises from the adamantyl amine cation. Other significant peaks at lower m/z values (e.g., 94, 79) are characteristic of the further fragmentation of the adamantyl cage.

Predicted Spectral Changes for N-(4-oxo-1-adamantyl)acetamide
  • Molecular Ion: The molecular weight of N-(4-oxo-1-adamantyl)acetamide (C₁₂H₁₇NO₂) is 207.27 g/mol . Therefore, the molecular ion peak would be observed at m/z 207 .

  • Fragmentation: The fragmentation pattern would likely still be dominated by the adamantane core. However, the presence of the ketone could introduce new fragmentation pathways, such as α-cleavage adjacent to the carbonyl group. The relative intensities of the fragment ions would likely differ from those of N-(1-adamantyl)acetamide.

Conclusion and Future Outlook

While direct spectroscopic data for N-(4-oxo-1-adamantyl)acetamide remains elusive in the public domain, a thorough analysis of its close analogue, N-(1-adamantyl)acetamide, provides a solid foundation for its characterization. The predicted spectral changes—a downfield ketone signal in the ¹³C NMR, deshielded α-protons in the ¹H NMR, a new C=O stretch in the IR, and a molecular ion at m/z 207 in the MS—offer a clear roadmap for researchers who synthesize this compound. This guide underscores the importance of foundational knowledge and predictive spectroscopy in the exploration of novel chemical entities. It is our hope that this detailed analysis will facilitate the future publication and dissemination of the full spectroscopic data for N-(4-oxo-1-adamantyl)acetamide, thereby contributing to the broader scientific understanding of this promising class of molecules.

References

  • PubChem. 1-Acetamidoadamantane. National Center for Biotechnology Information. [Link]

  • ResearchGate. The FT-IR spectrum of the o-acetamide. [Link]

  • International Journal of Pharmaceutical Sciences and Research. A simple method for synthesis of amantadine hydrochloride. [Link]

  • Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687. [Link]

Sources

The Adamantane Moiety: A Lipophilic Bullet in the Medicinal Chemist's Arsenal

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug design, the quest for molecules with optimal pharmacokinetic and pharmacodynamic profiles is a perpetual challenge. Among the myriad of structural motifs employed by medicinal chemists, the adamantane cage stands out as a uniquely powerful tool, often referred to as a "lipophilic bullet."[1][2] Its rigid, three-dimensional structure and inherent lipophilicity make it a valuable scaffold for enhancing the druglike properties of therapeutic agents. This guide provides a comprehensive exploration of the role of adamantane's lipophilicity in drug design, offering insights into its measurement, strategic application, and impact on drug efficacy.

The Adamantane Scaffold: More Than Just a Bulky Group

Adamantane, a tricyclic alkane with a diamondoid structure, is not merely a passive lipophilic appendage. Its unique physicochemical properties contribute significantly to the overall behavior of a drug molecule.

Key Attributes of the Adamantane Moiety:

  • High Lipophilicity: The hydrocarbon framework of adamantane confers a significant degree of lipophilicity, which can be strategically harnessed to modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] The incorporation of an adamantane group can increase the calculated partition coefficient (cLogP) of a given drug by approximately 3.1 log units.[5]

  • Rigidity and Three-Dimensionality: Unlike flexible alkyl chains, the rigid adamantane cage provides a well-defined and predictable three-dimensional structure. This allows for the precise positioning of functional groups to optimize interactions with biological targets, a crucial aspect in escaping the "flatland" of traditional drug design.[5]

  • Metabolic Stability: The cage-like structure of adamantane can sterically hinder the metabolic degradation of nearby functional groups, thereby increasing the drug's half-life and bioavailability.[6][7]

These properties collectively make adamantane a "privileged scaffold" in medicinal chemistry, enabling the transformation of compounds with unfavorable pharmacokinetic properties into viable drug candidates.[1]

Quantifying Lipophilicity: The Shake-Flask Method

The octanol-water partition coefficient (logP) is the most widely accepted measure of a compound's lipophilicity. The "gold standard" for its experimental determination is the shake-flask method.[1] This technique directly measures the partitioning of a compound between n-octanol and water, providing a reliable indication of its behavior in biological systems.

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol outlines the steps for determining the logP of an adamantane derivative.

Materials:

  • Adamantane derivative (test compound)

  • n-Octanol (reagent grade)

  • Purified water

  • Separatory funnel

  • Volumetric flasks and pipettes

  • Analytical balance

  • Shaker or vortex mixer

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Step-by-Step Methodology:

  • Preparation of Saturated Solvents:

    • Mix equal volumes of n-octanol and water in a large separatory funnel.

    • Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation.

    • Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.

  • Preparation of the Test Solution:

    • Accurately weigh a precise amount of the adamantane derivative.

    • Dissolve the compound in a known volume of either the water-saturated n-octanol or the n-octanol-saturated water to create a stock solution of known concentration. The choice of solvent depends on the compound's solubility.

  • Partitioning:

    • Add a known volume of the stock solution to a separatory funnel.

    • Add a known volume of the other saturated solvent to the separatory funnel. The volume ratio of the two phases can be adjusted depending on the expected logP value.

    • Shake the funnel for a predetermined time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation and Analysis:

    • Allow the phases to separate completely.

    • Carefully collect samples from both the n-octanol and the aqueous layers.

    • Determine the concentration of the adamantane derivative in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]water).

    • LogP is the logarithm of the partition coefficient: LogP = log10 ([Compound]octanol / [Compound]water)

G cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation prep_solvents Prepare Saturated n-Octanol and Water prep_solution Prepare Test Solution of Adamantane Derivative prep_solvents->prep_solution Use saturated solvents partition Partitioning in Separatory Funnel prep_solution->partition separation Phase Separation partition->separation Allow to settle analysis Concentration Analysis (UV-Vis or HPLC) separation->analysis Sample both phases calc_logp Calculate LogP analysis->calc_logp Concentration data

Shake-Flask Method Workflow for LogP Determination.

Strategic Application of Lipophilicity in Adamantane Drug Design

The deliberate modulation of lipophilicity is a cornerstone of modern drug discovery. The adamantane moiety provides a powerful lever to fine-tune this critical property, influencing a drug's journey through the body and its interaction with its target.

Enhancing Bioavailability and CNS Penetration

A key challenge in drug development is ensuring that the active molecule can reach its site of action in sufficient concentrations. For drugs targeting the central nervous system (CNS), this means crossing the formidable blood-brain barrier (BBB). The lipophilic character of adamantane can significantly enhance a drug's ability to permeate this barrier.[2]

Case Study: Memantine Memantine, an adamantane derivative used in the treatment of Alzheimer's disease, provides an excellent example. The addition of the adamantane cage to the pharmacophore increases its lipophilicity, facilitating its passage across the BBB. The experimental logP of memantine hydrochloride is reported to be 3.28, a value that falls within the optimal range for CNS penetration.[6][8] This strategic use of adamantane's lipophilicity was crucial for the development of an effective oral therapy for a debilitating neurological disorder.

Improving Metabolic Stability

The body's metabolic machinery is designed to eliminate foreign compounds. The adamantane scaffold can act as a metabolic shield, protecting labile functional groups from enzymatic degradation.[6] This increased metabolic stability leads to a longer plasma half-life, reducing the required dosing frequency and improving patient compliance.

Case Study: DPP-4 Inhibitors - Vildagliptin and Saxagliptin The development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes highlights the strategic use of adamantane to enhance metabolic stability and lipophilicity.[3]

  • Vildagliptin and Saxagliptin: Both of these successful drugs incorporate an adamantane moiety. In the case of vildagliptin and saxagliptin, the adamantane group occupies a hydrophobic pocket in the DPP-4 enzyme, contributing to potent binding.[3] More importantly, the bulky and rigid adamantane cage protects the adjacent amide bond from rapid hydrolysis by metabolic enzymes, leading to improved pharmacokinetic profiles suitable for once-daily or twice-daily dosing.[9] The introduction of the adamantane scaffold was a key step in optimizing the metabolic stability of these drug candidates.[3]

G cluster_structure Adamantane Structure cluster_properties Drug Properties cluster_outcome Therapeutic Outcome lipophilicity High Lipophilicity bbb Increased BBB Penetration lipophilicity->bbb pk Improved Pharmacokinetics lipophilicity->pk rigidity Rigidity & 3D Shape binding Enhanced Target Binding rigidity->binding stability Metabolic Shield stability->pk efficacy Improved Efficacy bbb->efficacy pk->efficacy binding->efficacy

Adamantane's Influence on Drug Properties.

Quantitative Data on Adamantane Derivatives

The following table provides a summary of the calculated lipophilicity (ALOGPs) for a series of adamantane derivatives, illustrating the impact of substitution on this key parameter.[1]

CompoundALOGPs
18 n-C₄H₉⁻-CH₃[2.04]
19 1-Adamantyl--CH₃[2.78]
20 Cyclohexyl--CH₃[2.65]
21 1-Adamantyl--C₂H₅[3.37]
22 3-Methyl-1-adamantyl--CH₃[2.81]
23 3,5-Dimethyl-1-adamantyl--CH₃[3.17]
24 Adamantyl-1-CH₂⁻-C₂H₅[4.09]

Conclusion

The adamantane moiety is a powerful and versatile tool in the drug designer's armamentarium. Its inherent lipophilicity, coupled with its rigid three-dimensional structure and metabolic stability, provides a reliable means to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. By understanding and strategically applying the principles of lipophilicity modulation, researchers can leverage the "lipophilic bullet" of the adamantane cage to develop safer and more effective medicines for a wide range of therapeutic areas.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Ravi, V., & K-R., S. (2022). Adamantane-containing drug delivery systems. Pharmacia, 69(4), 969-977. [Link]

  • Jerković, I., & Vikić-Topić, D. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Sharma, S., & Singh, P. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 24(10), 875-893. [Link]

  • Dane, C., Montgomery, A. P., & Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Jerković, I., & Vikić-Topić, D. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

  • Korabecny, J., Cabelova, P., & Kuca, K. (2019). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 26(28), 5394-5425. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Sawant, T. B., & Mane, D. V. (2017). To Develop Hplc Method for the Assay of Memantine Hydrochloride Tablets Using Refractive Index (RI) Detector. Indo American Journal of Pharmaceutical Sciences, 4(11), 4391-4397. [Link]

  • Sharma, S., & Singh, P. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 24(10), 875-893. [Link]

  • Sawant, T. B., & Mane, D. V. (2017). A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique. E-Journal of Chemistry, 7(S1), S391-S398. [Link]

  • Sawant, T. B., & Mane, D. V. (2017). A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique. E-Journal of Chemistry, 7(S1), S391-S398. [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

  • Dane, C., Montgomery, A. P., & Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]

  • Fura, A., & She, L. (2009). Simultaneous determination of amantadine, rimantadine and memantine in chicken muscle using multi-walled carbon nanotubes as a reversed-dispersive solid phase extraction sorbent. Journal of Chromatography B, 877(24), 2533-2538. [Link]

  • Ahsan, M. J., & Al-Sheddi, E. S. (2018). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Mini Reviews in Medicinal Chemistry, 18(14), 1185-1197. [Link]

  • Mathieu, C., & Degrande, E. (2011). Clinical evidence and mechanistic basis for vildagliptin's action when added to metformin. Diabetes, Obesity and Metabolism, 13(1), 1-10. [Link]

  • Ahsan, M. J., & Al-Sheddi, E. S. (2018). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Mini Reviews in Medicinal Chemistry, 18(14), 1185-1197. [Link]

  • Rejdak, K., & Grieb, P. (2020). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Pharmaceuticals, 13(10), 282. [Link]

  • Jerković, I., & Vikić-Topić, D. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(4-oxo-1-adamantyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Adamantane Scaffolds in Medicinal Chemistry

The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, has emerged as a privileged scaffold in modern drug discovery. Its unique three-dimensional structure and favorable pharmacokinetic properties have led to the development of numerous therapeutic agents with diverse biological activities, including antiviral, anti-diabetic, and neuroprotective effects. The functionalization of the adamantane core allows for the fine-tuning of a molecule's pharmacological profile, making the synthesis of novel adamantane derivatives a critical endeavor for medicinal chemists.

This document provides a comprehensive experimental protocol for the synthesis of N-(4-oxo-1-adamantyl)acetamide, a functionalized adamantane derivative with potential applications in the development of new therapeutic agents. The introduction of a keto group at the 4-position and an acetamide moiety at the 1-position offers opportunities for further chemical modifications and the exploration of new structure-activity relationships. The synthetic strategy presented herein is a two-step process, commencing with the synthesis of the key intermediate, 5-hydroxy-2-adamantanone, followed by a Ritter reaction to introduce the acetamido group.

Synthetic Strategy: A Two-Step Approach

The synthesis of N-(4-oxo-1-adamantyl)acetamide is strategically designed in two key stages. This approach allows for the controlled introduction of the desired functional groups onto the adamantane core.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Acetamidation Adamantane Adamantane 5-Hydroxy-2-adamantanone 5-Hydroxy-2-adamantanone Adamantane->5-Hydroxy-2-adamantanone Oxidation Adamantane->5-Hydroxy-2-adamantanone N-(4-oxo-1-adamantyl)acetamide N-(4-oxo-1-adamantyl)acetamide 5-Hydroxy-2-adamantanone->N-(4-oxo-1-adamantyl)acetamide Ritter Reaction 5-Hydroxy-2-adamantanone->N-(4-oxo-1-adamantyl)acetamide

Caption: Overall synthetic workflow.

Part 1: Synthesis of 5-Hydroxy-2-adamantanone

The initial step involves the selective oxidation of adamantane to introduce both a hydroxyl and a keto group. While several methods exist for the oxidation of adamantane, a direct and efficient approach is the single-step oxidation using a tungsten-catalyzed system. This method offers the advantage of utilizing readily available and cost-effective reagents.

Reaction Mechanism

The precise mechanism of the tungsten-catalyzed oxidation of adamantane is complex and involves the in-situ generation of a potent oxidizing species from the interaction of the tungsten catalyst, carbon tetrachloride, and water. This species then selectively oxidizes the tertiary and secondary C-H bonds of the adamantane cage.

Experimental Protocol: Synthesis of 5-Hydroxy-2-adamantanone

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles
AdamantaneC₁₀H₁₆136.242.72 g0.02
Tungsten hexacarbonylW(CO)₆351.90.35 g0.001
Carbon tetrachlorideCCl₄153.8215.4 g (9.7 mL)0.1
PropionamideCH₃CH₂CONH₂73.097.31 g0.1
Deionized WaterH₂O18.0218 mL1.0
High-pressure reactor--1-

Procedure:

  • To a high-pressure stainless-steel reactor, add adamantane (2.72 g, 0.02 mol), tungsten hexacarbonyl (0.35 g, 0.001 mol), carbon tetrachloride (9.7 mL, 0.1 mol), propionamide (7.31 g, 0.1 mol), and deionized water (18 mL, 1.0 mol).

  • Seal the reactor and place it in a heating mantle.

  • Stir the reaction mixture and heat to 150°C for 6 hours.

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the reactor and open it in a well-ventilated fume hood.

  • Extract the reaction mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-hydroxy-2-adamantanone.

Part 2: Synthesis of N-(4-oxo-1-adamantyl)acetamide via Ritter Reaction

The second stage of the synthesis employs the Ritter reaction, a classic and reliable method for the formation of N-alkyl amides from alcohols and nitriles in the presence of a strong acid.[1][2] In this step, the tertiary hydroxyl group of 5-hydroxy-2-adamantanone reacts with acetonitrile to form the desired acetamide.

Reaction Mechanism

The Ritter reaction proceeds through the formation of a stable tertiary carbocation at the 1-position of the adamantane cage, facilitated by the strong acid catalyst.[3] This carbocation is then attacked by the nitrogen atom of acetonitrile to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the final N-(4-oxo-1-adamantyl)acetamide product.

G A 5-Hydroxy-2-adamantanone B Protonation of Hydroxyl Group A->B + H⁺ C Loss of Water & Formation of Carbocation B->C - H₂O D Nucleophilic Attack by Acetonitrile C->D + CH₃CN E Nitrilium Ion Intermediate D->E F Hydrolysis E->F + H₂O G N-(4-oxo-1-adamantyl)acetamide F->G - H⁺

Caption: Simplified mechanism of the Ritter reaction.

Experimental Protocol: Synthesis of N-(4-oxo-1-adamantyl)acetamide

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles
5-Hydroxy-2-adamantanoneC₁₀H₁₄O₂166.221.66 g0.01
AcetonitrileCH₃CN41.0520 mL-
Sulfuric acid (98%)H₂SO₄98.085 mL-
DichloromethaneCH₂Cl₂84.93100 mL-
Saturated NaHCO₃ solution--100 mL-
Deionized WaterH₂O18.02100 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-hydroxy-2-adamantanone (1.66 g, 0.01 mol) in acetonitrile (20 mL).

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add concentrated sulfuric acid (5 mL) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-cold water (100 mL).

  • Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-(4-oxo-1-adamantyl)acetamide.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Melting Point: Determine the melting point of the purified product.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the structure by analyzing the proton and carbon NMR spectra.

  • Mass Spectrometry: Determine the molecular weight of the compound.

  • Infrared Spectroscopy: Identify the characteristic functional groups (C=O of the ketone and amide, N-H of the amide).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Carbon tetrachloride is toxic and a suspected carcinogen; handle with appropriate precautions.

  • The high-pressure reactor should be operated by trained personnel.

Troubleshooting

  • Low yield in the oxidation step: Ensure the reactor is properly sealed to maintain pressure. The purity of adamantane and the activity of the catalyst are also crucial.

  • Incomplete Ritter reaction: The reaction may require a longer reaction time or gentle heating. Ensure the sulfuric acid is of high concentration.

  • Difficult purification: If the product is difficult to crystallize, column chromatography may be necessary for purification.

References

  • Bagrii, E. I. (1989).
  • Gerson, K., Krumkalns, E., Brindle, R., Marshall, F., & Root, M. (1963). J. Med. Chem., 6, 760.
  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048. [Link]

  • Schlatmann, J. L. M. A., et al. (1971). Angew. Chem., 83, No. 15.
  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Khusnutdinov, R. I., Shchadneva, N. A., Mayakova, Y. Y., Khisamova, L. F., & Dzhemilev, U. M. (2011). Ritter Reaction of Organic Nitriles with 1-Bromo- and 1-Hydroxyadamantanes Catalyzed by Manganese Compounds and Complexes. Russian Journal of Organic Chemistry, 47(11), 1682–1685. [Link]

  • Dzhemilev, U. M., et al. (2013). Method of producing 1-hydroxyadamantan-4-one.
  • Al-Zoubi, R. M., & Al-Mughaid, H. (2021). a simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 12(2), 1000-1004. [Link]

Sources

Application Notes and Protocols for N-(4-oxo-1-adamantyl)acetamide as a Versatile Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of N-(4-oxo-1-adamantyl)acetamide as a pivotal chemical intermediate. The adamantane scaffold is a well-established privileged substructure in medicinal chemistry, known for enhancing the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] The introduction of a ketone functionality at the C4 position of the N-1-acetylated adamantane core offers a unique synthetic handle for a diverse array of chemical modifications, thereby expanding the accessible chemical space for drug discovery programs. This guide details a proposed synthetic route to this valuable intermediate, provides in-depth protocols for its synthesis and subsequent derivatization, and explores its potential applications in the development of novel therapeutics.

Introduction: The Strategic Value of the Adamantane Scaffold and the 4-Oxo Functional Handle

The adamantane moiety, a rigid, lipophilic, and metabolically stable tricyclic hydrocarbon, has been successfully incorporated into numerous approved drugs, including antivirals like amantadine and neuroprotective agents like memantine.[2][3] Its unique three-dimensional structure allows for precise orientation of pharmacophoric groups, leading to enhanced target binding and improved ADME (absorption, distribution, metabolism, and excretion) properties.[4]

While N-(1-adamantyl)acetamide is a well-known precursor to amantadine, the presence of a carbonyl group at the C4 position in N-(4-oxo-1-adamantyl)acetamide introduces a key point of diversification. This ketone functionality is not merely a passive substituent; it is a reactive center that enables a multitude of subsequent chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide range of substituents at a secondary bridgehead position, a vector not readily accessible from standard 1-substituted adamantane precursors.

Synthesis of N-(4-oxo-1-adamantyl)acetamide: A Proposed Synthetic Pathway

As N-(4-oxo-1-adamantyl)acetamide is not a commercially readily available starting material, a reliable synthetic route is paramount. The proposed pathway commences from the accessible starting material, 1-adamantanol, and proceeds through a hydroxylation step followed by oxidation and finally the introduction of the acetamido group.

Synthetic Pathway A 1-Adamantanol B Adamantane-1,4-diol A->B Hydroxylation (e.g., Biocatalytic Oxidation) C 4-Hydroxy-1-acetamidoadamantane B->C Ritter Reaction (CH3CN, H2SO4) D N-(4-oxo-1-adamantyl)acetamide C->D Oxidation (e.g., PCC, Dess-Martin)

Figure 1: Proposed synthetic workflow for N-(4-oxo-1-adamantyl)acetamide.

Rationale for the Proposed Synthetic Strategy

The key challenge in the synthesis of 4-substituted adamantane derivatives is the selective functionalization of the secondary (CH2) bridge positions over the tertiary (CH) bridgehead positions.

  • Step 1: Hydroxylation of 1-Adamantanol. While direct chemical oxidation of adamantane often lacks selectivity, biocatalytic approaches have shown promise for regioselective hydroxylation. Certain microbial strains can introduce hydroxyl groups at the C4 position of the adamantane nucleus.[3] Alternatively, chemical methods for the synthesis of adamantane-1,4-diol have been reported, providing a viable starting point.[3]

  • Step 2: The Ritter Reaction. The Ritter reaction is a robust and widely employed method for the synthesis of N-alkyl amides from alcohols or alkenes and nitriles in the presence of a strong acid.[5] This reaction is expected to proceed selectively at the tertiary hydroxyl group of adamantane-1,4-diol, leaving the secondary hydroxyl group intact for the subsequent oxidation step.

  • Step 3: Selective Oxidation. The secondary alcohol in 4-Hydroxy-1-acetamidoadamantane can be selectively oxidized to the corresponding ketone using a variety of mild oxidizing agents, such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane, to yield the target intermediate, N-(4-oxo-1-adamantyl)acetamide.

Experimental Protocols

Protocol 1: Synthesis of N-(4-oxo-1-adamantyl)acetamide

This protocol outlines a plausible multi-step synthesis based on established methodologies for analogous adamantane derivatizations.

Step A: Synthesis of Adamantane-1,4-diol from 1-Adamantanol

  • Materials: 1-Adamantanol, suitable microbial culture (e.g., Pseudomonas species) or appropriate chemical reagents for hydroxylation, growth medium, incubator shaker, extraction solvents (e.g., ethyl acetate), rotary evaporator, silica gel for column chromatography.

  • Procedure (Biocatalytic Approach):

    • Prepare a sterile culture medium and inoculate with a suitable microorganism known for adamantane hydroxylation.[3]

    • Add 1-adamantanol to the culture and incubate with shaking at an appropriate temperature (e.g., 30 °C) for 24-72 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, extract the culture broth with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate adamantane-1,4-diol.

Step B: Synthesis of 4-Hydroxy-1-acetamidoadamantane via Ritter Reaction

  • Materials: Adamantane-1,4-diol, acetonitrile, concentrated sulfuric acid, ice bath, sodium bicarbonate solution, extraction solvent (e.g., dichloromethane), rotary evaporator.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve adamantane-1,4-diol in acetonitrile.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.

    • Allow the reaction mixture to stir at room temperature for 12-24 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-hydroxy-1-acetamidoadamantane.

Step C: Synthesis of N-(4-oxo-1-adamantyl)acetamide via Oxidation

  • Materials: 4-Hydroxy-1-acetamidoadamantane, Pyridinium chlorochromate (PCC) or Dess-Martin periodinane, anhydrous dichloromethane, silica gel, Celite®, rotary evaporator.

  • Procedure:

    • To a stirred solution of 4-hydroxy-1-acetamidoadamantane in anhydrous dichloromethane, add PCC adsorbed on silica gel or Dess-Martin periodinane in one portion at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-(4-oxo-1-adamantyl)acetamide.

Parameter Expected Value Reference (Analogous Reactions)
Starting Material 1-Adamantanol[3]
Overall Yield 30-50% (unoptimized)Estimated
Purity >95% after chromatographyStandard expectation
Spectroscopic Data Predicted ¹H and ¹³C NMR shifts consistent with the structure. IR absorption for C=O (ketone) and N-H, C=O (amide).Inferred from similar structures

Applications in Medicinal Chemistry: A Gateway to Novel Derivatives

The ketone functionality in N-(4-oxo-1-adamantyl)acetamide is a versatile handle for the synthesis of a wide array of derivatives with potential therapeutic applications.

Derivatization A N-(4-oxo-1-adamantyl)acetamide B 4-Amino Derivatives A->B Reductive Amination (R2NH, NaBH3CN) C 4-Alkylidene Derivatives A->C Wittig Reaction (Ph3P=CHR) D 4-Hydroxy Derivatives A->D Reduction (NaBH4) E Spirocyclic Derivatives A->E Knoevenagel Condensation followed by Michael Addition

Figure 2: Potential derivatization reactions of N-(4-oxo-1-adamantyl)acetamide.

Reductive Amination to Access Novel Aminoadamantane Derivatives

The ketone can be readily converted to a secondary or tertiary amine via reductive amination. This opens up avenues for synthesizing novel ligands for CNS targets, ion channels, or enzymes where a basic nitrogen atom is crucial for activity.

Olefination Reactions for Carbon-Carbon Bond Formation

Reactions such as the Wittig or Horner-Wadsworth-Emmons reaction allow for the introduction of a variety of substituted alkylidene groups at the 4-position. This can be used to modulate the lipophilicity and steric profile of the molecule.

Access to 4-Hydroxyadamantane Derivatives

Reduction of the ketone provides access to the corresponding secondary alcohol. This hydroxyl group can be further functionalized, for example, through esterification or etherification, to introduce a wide range of substituents.

Synthesis of Spirocyclic Adamantane Analogs

The ketone can serve as a starting point for the construction of spirocyclic systems, which are of increasing interest in drug discovery due to their conformational rigidity and novel three-dimensional shapes.

Protocol 2: Derivatization via Reductive Amination

This protocol provides a general procedure for the synthesis of a 4-amino adamantane derivative from N-(4-oxo-1-adamantyl)acetamide.

  • Materials: N-(4-oxo-1-adamantyl)acetamide, desired primary or secondary amine, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), methanol or dichloroethane, acetic acid (catalytic amount), saturated sodium bicarbonate solution, extraction solvent (e.g., ethyl acetate), rotary evaporator.

  • Procedure:

    • In a round-bottom flask, dissolve N-(4-oxo-1-adamantyl)acetamide and the amine (1.1 equivalents) in the chosen solvent.

    • Add a catalytic amount of acetic acid.

    • Add the reducing agent (1.5 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture for 12-24 hours.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Parameter Expected Value Reference (General Protocol)
Starting Material N-(4-oxo-1-adamantyl)acetamide
Yield 60-90%Typical for reductive amination
Purity >95% after purificationStandard expectation

Conclusion

N-(4-oxo-1-adamantyl)acetamide represents a highly valuable, albeit underutilized, chemical intermediate for medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The true strength of this intermediate lies in the versatility of its ketone functionality, which serves as a gateway to a vast and diverse chemical space of novel adamantane derivatives. The protocols and application notes provided herein are intended to empower researchers to leverage this promising scaffold in their quest for new and improved therapeutic agents.

References

  • D. T. W. Chu, I. M. Armitage, and A. T. Prof. (1991). Recent Advances in the Chemistry of Adamantane and Its Derivatives. Chemical Reviews, 91(7), 1641-1668.
  • Stetter, H., Mayer, J., Schwarz, M., & Wulff, C. (1960). Über die Ritter-Reaktion an Adamantan-Derivaten. Chemische Berichte, 93(1), 226-230.
  • Geluk, H. W., & Schlatmann, J. L. M. A. (1967). Lead tetraacetate oxidation of adamantane. Tetrahedron, 24(15), 5361-5368.
  • Landa, S., & Kamycek, Z. (1959). Über die Darstellung von Adamantan-Derivaten.
  • Wanka, L., Iqbal, J., & de Meijere, A. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • Phan, T. P., et al. (2021). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-775. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Bishop, R. (1991). The Ritter Reaction. In Comprehensive Organic Synthesis (Vol. 6, pp. 261-300). Pergamon.
  • Qu, T., White, A. J. P., & Barrett, A. G. M. (2021). Four-directional synthesis of adamantane derivatives. Arkivoc, 2021(4), 18-50. [Link]

  • Spasov, A. A., & Anisimova, V. A. (2014). Adamantane derivatives: structure, properties and applications. Russian Chemical Reviews, 83(1), 1-31.
  • Wikipedia contributors. (2023). Adamantane. In Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). 1-Acetamidoadamantane. National Center for Biotechnology Information. [Link]

  • Kuchar, M. (1991). Adamantane derivatives in medicinal chemistry. Drugs of the Future, 16(5), 435.
  • Lācis, G., & Līga, K. (2017). Recent advances in the synthesis of adamantane derivatives for medicinal applications. Chemistry of Heterocyclic Compounds, 53(6/7), 645-668.
  • National Institutes of Health. (n.d.). PubChem. Retrieved from [Link]

  • Google Patents. (n.d.).
  • Wanka, L., Iqbal, J., & de Meijere, A. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Quantification of N-(4-oxo-1-adamantyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(4-oxo-1-adamantyl)acetamide. The presence of a ketone chromophore within the adamantane cage allows for direct UV detection, obviating the need for complex derivatization procedures often required for other adamantane derivatives.[1] The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, providing a rapid and efficient analysis. The protocol has been developed with considerations for method validation as outlined in the International Council for Harmonisation (ICH) guidelines, ensuring it is suitable for quality control, stability studies, and impurity profiling in research and drug development settings.[2][3][4]

Introduction and Scientific Rationale

N-(4-oxo-1-adamantyl)acetamide is a functionalized adamantane derivative. The adamantane scaffold is a key pharmacophore in several approved drugs due to its rigid, lipophilic structure that can enhance pharmacokinetic properties.[5][6] Unlike many simple adamantanes that lack a chromophore, the introduction of a ketone group at the 4-position, in conjugation with the acetamide moiety, provides sufficient UV absorbance for direct HPLC analysis.

The primary objective of this work was to develop a simple, accurate, and specific HPLC method capable of separating N-(4-oxo-1-adamantyl)acetamide from potential degradation products. Such a method is critical for assessing the purity of the bulk substance and monitoring its stability under various stress conditions, a mandatory requirement in pharmaceutical development.[7][8]

Causality of Method Design Choices:

  • Analytical Mode (RP-HPLC): Reversed-phase chromatography is the premier choice for separating small to medium-sized organic molecules of moderate polarity like the target analyte. The nonpolar stationary phase (C18) interacts with the hydrophobic adamantane cage, while the polar mobile phase allows for elution to be modulated by adjusting the organic solvent concentration.[9]

  • Stationary Phase (C18): An octadecylsilane (C18) column was selected for its versatility and strong hydrophobic retention, which is ideal for the bulky adamantane structure. A column with a 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase (Acetonitrile/Water): A simple binary mixture of acetonitrile and water was chosen. Acetonitrile is favored over methanol for its lower UV cutoff wavelength and lower viscosity, which results in better peak efficiency and lower backpressure. The absence of a buffer is justified by the neutral nature of the analyte (predicted pKa is high), simplifying mobile phase preparation.[10][11]

  • Detection (UV at 215 nm): The carbonyl group of the ketone and the amide bond are the primary chromophores. The UV absorption maximum (λmax) for such functionalities is typically in the low UV range. A detection wavelength of 215 nm was selected to provide high sensitivity for the analyte.

Physicochemical Properties of the Analyte

A comprehensive understanding of the analyte's properties is fundamental to rational method development.

PropertyValueSource
Chemical Structure Chemical structure of N-(4-oxo-1-adamantyl)acetamide-
Molecular Formula C₁₂H₁₇NO₂Calculated
Molecular Weight 207.27 g/mol Calculated
Appearance White to off-white crystalline powder (predicted)[10][11]
Melting Point >150 °C (estimated)[10]
Solubility Slightly soluble in water; soluble in organic solvents like methanol, acetonitrile, DMSO.[10][11]
Predicted pKa ~16 (amide proton)[10][11]

Experimental Protocol: HPLC Analysis

This section provides a detailed, step-by-step protocol for the quantification of N-(4-oxo-1-adamantyl)acetamide.

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • N-(4-oxo-1-adamantyl)acetamide reference standard (>99% purity)

  • Labware: Analytical balance, Class A volumetric flasks, autosampler vials.

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (50:50, v/v). Degas the solution for 15 minutes using sonication or vacuum filtration before use.

  • Diluent: Use the mobile phase (Acetonitrile:Water, 50:50) as the diluent for all standard and sample preparations to avoid peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the N-(4-oxo-1-adamantyl)acetamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The operational parameters for the HPLC system are summarized below.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 mL/min
Mode Isocratic
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 10 minutes
Analytical Workflow Diagram

The following diagram illustrates the complete analytical procedure from preparation to final data analysis.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_mobile Prepare Mobile Phase (ACN:H2O, 50:50) prep_std Prepare Standard Solutions (100 µg/mL) prep_sample Prepare Sample Solutions (e.g., 100 µg/mL) sys_setup Set HPLC Conditions (Flow, Temp, Wavelength) prep_sample->sys_setup sys_suit Perform System Suitability Test (SST) sys_setup->sys_suit run_seq Run Analytical Sequence (Standards & Samples) sys_suit->run_seq integrate Integrate Chromatograms (Peak Area) run_seq->integrate calculate Calculate Concentration (Using Calibration Curve) integrate->calculate report Generate Final Report (Assay, Purity) calculate->report

Caption: Overall workflow for the HPLC analysis of N-(4-oxo-1-adamantyl)acetamide.

Method Validation Framework (ICH Q2(R1))

For the method to be considered trustworthy and suitable for its intended purpose, it must be validated. The validation should be performed in accordance with ICH Q2(R1) guidelines.[3][4][12] The following table summarizes the key validation parameters and typical acceptance criteria.

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants).Peak for analyte is pure and resolved from all other peaks (Resolution > 2).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.For assay: 80% to 120% of the test concentration.[4]
Accuracy To measure the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision To measure the degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0% for ≥6 replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% between different days/analysts.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits after minor changes (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase Composition ±2%).

Protocol: Forced Degradation (Stability-Indicating) Study

To establish the stability-indicating nature of the method, forced degradation studies must be performed as recommended by ICH guideline Q1A(R2).[2][13] The goal is to achieve 5-20% degradation of the active substance to ensure that any degradation products formed can be adequately separated from the main peak.[13]

Stress Conditions Protocol
  • Prepare five separate solutions of N-(4-oxo-1-adamantyl)acetamide at a concentration of approximately 500 µg/mL.

  • Acid Hydrolysis: To one solution, add 1 M Hydrochloric Acid (HCl) and heat at 80°C for 4 hours.

  • Base Hydrolysis: To a second solution, add 1 M Sodium Hydroxide (NaOH) and heat at 80°C for 2 hours.

  • Oxidative Degradation: To a third solution, add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep a fourth solution in a hot air oven at 105°C for 48 hours (solid state).

  • Photolytic Degradation: Expose the fifth solution to UV light (254 nm) and visible light for a total illumination of not less than 1.2 million lux hours and 200 watt hours/square meter, respectively, as per ICH Q1B.[8]

  • After exposure, cool the solutions to room temperature. If necessary, neutralize the acidic and basic solutions.

  • Dilute all stressed samples with the diluent to a final concentration of 100 µg/mL and analyze using the HPLC method described in section 3.3.

  • Analysis: Evaluate the chromatograms for the appearance of new peaks (degradants) and the decrease in the area of the parent drug peak. The peak purity of the analyte should be assessed using a Diode Array Detector to confirm that the parent peak is spectrally homogeneous and free from co-eluting impurities.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and suitable for the quantitative analysis of N-(4-oxo-1-adamantyl)acetamide. The rationale for the selection of chromatographic parameters is grounded in established scientific principles, ensuring a robust and reliable analytical procedure. By following the outlined protocols for method validation and forced degradation studies, researchers and drug development professionals can confidently implement this method for quality control and stability assessment, adhering to the rigorous standards of the pharmaceutical industry.

References

  • PubChem. (n.d.). 1-Acetamidoadamantane. National Center for Biotechnology Information. Retrieved from [Link]

  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ResearchGate. (2008). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Retrieved from [Link]

  • AMS Bio. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • MDPI. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]

  • ResearchGate. (2002). Liquid chromatography of adamantane derivatives. Retrieved from [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2022). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-75. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR. Retrieved from [Link]

  • LookChem. (n.d.). N-(1-Adamantyl)acetamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-oxo-1-adamantyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(4-oxo-1-adamantyl)acetamide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.

Introduction: The Synthetic Challenge

The synthesis of N-(4-oxo-1-adamantyl)acetamide is a multi-step process that combines the robust chemistry of the adamantane scaffold with the classic Ritter reaction. The primary challenge lies in performing the Ritter reaction—which requires harsh, strongly acidic conditions—on a substrate containing a ketone functionality. This guide focuses on a logical synthetic pathway starting from a 1,4-disubstituted adamantane precursor and addresses the specific issues that can arise during the critical amidation step, work-up, and purification.

Proposed Synthetic Workflow

The most chemically sound approach to synthesizing N-(4-oxo-1-adamantyl)acetamide involves the Ritter reaction on a pre-functionalized adamantane core, such as 1-hydroxy-4-adamantanone . This precursor contains the necessary hydroxyl group at a bridgehead position to initiate the reaction and the target ketone at the 4-position.

Synthetic_Workflow cluster_0 Step 1: Ritter Reaction cluster_1 Step 2: Hydrolysis & Work-up cluster_2 Step 3: Purification SM 1-hydroxy-4-adamantanone Reagents Acetonitrile (CH3CN) Concentrated Sulfuric Acid (H2SO4) SM->Reagents Reaction Intermediate Nitrilium Ion Intermediate Reagents->Intermediate Carbocation formation & Nucleophilic attack Quench Aqueous Quench (Ice/Water) Intermediate->Quench Hydrolysis Neutralize Neutralization (e.g., NaHCO3) Quench->Neutralize Extract Solvent Extraction Neutralize->Extract Crude Extract->Crude Purify Recrystallization or Column Chromatography Crude->Purify Final Pure N-(4-oxo-1-adamantyl)acetamide Purify->Final

Caption: Proposed workflow for N-(4-oxo-1-adamantyl)acetamide synthesis.

Part 1: Troubleshooting the Ritter Reaction

The Ritter reaction is a powerful method for creating N-alkyl amides from substrates that can form stable carbocations.[1] However, its requirement for strong acids can lead to several common issues.[2]

Q1: The reaction is not starting, or the starting material (1-hydroxy-4-adamantanone) is recovered unchanged.

Possible Cause 1: Insufficient Acid Catalyst The reaction is initiated by the protonation of the hydroxyl group by a strong acid to form a good leaving group (water), which then departs to generate the stable tertiary 1-adamantyl carbocation.[3][4] If the acid is not concentrated enough or is used in insufficient quantity, this initial step will not occur efficiently.

  • Solution:

    • Ensure your sulfuric acid is concentrated (95-98%).

    • Use a stoichiometric excess of sulfuric acid relative to the alcohol substrate. The acid often serves as both catalyst and solvent.

    • Verify that all glassware is dry, as excess water can dilute the acid catalyst.

Possible Cause 2: Low Reaction Temperature While the reaction is often exothermic, some activation energy is required. If the temperature is too low, the rate of carbocation formation may be negligible.

  • Solution:

    • Monitor the internal temperature of the reaction. A slight, controlled exotherm upon acid addition is a good indicator that the reaction is initiating.

    • If no exotherm is observed, consider gentle warming of the reaction mixture (e.g., to 40-50°C) to facilitate the initial dehydration step. Proceed with caution to avoid runaway reactions.

Q2: The reaction yields are consistently low.

Possible Cause 1: Incomplete Reaction The reaction may not have been allowed to proceed to completion.

  • Solution:

    • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

    • If the reaction stalls, a small additional charge of the acid catalyst might be necessary, though this increases the risk of side reactions.

Possible Cause 2: Product Loss During Work-up The amide product may have some solubility in the aqueous phase, especially if the volume of water used for quenching is very large.

  • Solution:

    • After quenching and neutralization, perform multiple extractions (3-4 times) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.

    • Consider saturating the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product and improve extraction efficiency.

Possible Cause 3: Side Reactions The highly acidic conditions can promote side reactions, such as polymerization of the nitrile or degradation of the ketone moiety, which consume starting material and reduce the yield of the desired product.[2]

  • Solution:

    • Maintain strict temperature control. Perform the addition of sulfuric acid slowly and with efficient cooling (e.g., in an ice bath) to manage the exotherm.

    • Ensure a sufficient excess of the nitrile is used, as it acts as both a reagent and a solvent, which can help favor the desired reaction pathway.

Q3: The reaction mixture turns dark brown or black, and a tar-like substance is formed.

Possible Cause: Acid-Catalyzed Polymerization and Degradation This is a classic sign of charring and polymerization, which occurs when the reaction temperature is too high or the acid concentration is excessive. The strong acid can catalyze the self-condensation of acetonitrile or the degradation of the adamantane ketone under harsh conditions.

  • Solution:

    • Strict Temperature Control: The most critical parameter is temperature. Add the sulfuric acid dropwise to the solution of 1-hydroxy-4-adamantanone in acetonitrile while maintaining a low internal temperature (e.g., 0-10°C).

    • Order of Addition: Add the adamantanol substrate to the acetonitrile first, and then slowly add the concentrated sulfuric acid to this mixture. Never add the nitrile to the concentrated acid.

    • Stirring: Ensure vigorous and efficient stirring to dissipate heat and prevent localized "hot spots" where degradation can initiate.

Q4: TLC/LC-MS analysis shows multiple unidentified byproducts.

Possible Cause: Carbocation Rearrangements or Further Reactions While the 1-adamantyl carbocation is relatively stable, the harsh reaction conditions can sometimes lead to undesired follow-on reactions.[2] The presence of the ketone could also lead to acid-catalyzed enolization followed by other pathways.

  • Solution:

    • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor by TLC/LC-MS and quench the reaction promptly upon completion.

    • Lower Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize the formation of thermodynamically favored but undesired byproducts.

    • Alternative Acid Catalysts: While sulfuric acid is standard, exploring other strong acids or Lewis acids might offer a milder reaction profile, though this requires significant optimization.

Part 2: Troubleshooting the Work-up and Purification

The work-up procedure is critical for isolating the crude product in a form that is amenable to purification. The primary goal is to safely neutralize the large excess of strong acid.

Q1: The product precipitates as an oil or sticky solid upon quenching with water/ice.

Possible Cause: Incomplete Hydrolysis or Trapped Impurities The intermediate nitrilium ion must be fully hydrolyzed to the amide.[5][6] If quenching is too rapid or inefficient, or if polymeric byproducts are present, the desired product can "oil out" or precipitate with impurities.

  • Solution:

    • Slow Quenching: Pour the reaction mixture slowly and with vigorous stirring onto a large excess of crushed ice or into ice-cold water. This helps to dissipate the heat of dilution from the sulfuric acid and ensures a more controlled precipitation.

    • Allow Time for Hydrolysis: After the initial quench, continue stirring the cold aqueous mixture for a period (e.g., 30-60 minutes) to ensure the hydrolysis of any remaining nitrilium intermediate is complete before proceeding to neutralization.

    • Trituration: If an oil forms, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains oily, proceed with extraction and address the purification challenge in the next step.

Q2: Troublesome emulsions form during the solvent extraction phase.

Possible Cause: Finely Dispersed Solids or Surfactant-like Byproducts Partially soluble byproducts or fine, suspended solids at the aqueous-organic interface can stabilize emulsions, making phase separation difficult.

  • Solution:

    • Add Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up emulsions and "salt out" the organic product.

    • Filtration: If a solid interface is the cause, filter the entire biphasic mixture through a pad of Celite® or glass wool to remove the suspended solids before re-separating the layers.

    • Patience and Gentle Agitation: Avoid vigorous shaking of the separatory funnel. Instead, use gentle, repeated inversions to mix the layers. If an emulsion forms, allow it to sit undisturbed for an extended period.

Q3: The final product is difficult to purify and contains persistent impurities.

Possible Cause 1: Co-precipitation with Starting Material or Byproducts If the reaction did not go to completion, the unreacted starting material (1-hydroxy-4-adamantanone) might co-precipitate or co-crystallize with the product.

  • Solution:

    • Column Chromatography: This is the most effective method for separating compounds with different polarities. A silica gel column using a gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the ethyl acetate polarity) should effectively separate the more polar starting alcohol from the less polar amide product.[7]

    • Recrystallization with Solvent Screening: If chromatography is not desired, perform a systematic screen of different solvents or solvent pairs (e.g., ethanol/water, acetone/hexane, ethyl acetate/heptane) to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.

Possible Cause 2: Residual Acid Trace amounts of sulfuric acid can be difficult to remove and can cause the product to appear discolored or degrade over time.

  • Solution:

    • Thorough Washing: During the work-up, ensure the organic layer is washed thoroughly with a saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a wash with water and then brine.[7]

    • Aqueous Work-up Refinement: After initial extraction, the combined organic layers can be washed again with dilute base to ensure all acidic residues are removed.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Ritter Reaction for this specific synthesis?

The mechanism proceeds in three key stages:

  • Carbocation Formation: The tertiary alcohol at the C-1 position of 1-hydroxy-4-adamantanone is protonated by sulfuric acid. This converts the poor -OH leaving group into an excellent H₂O leaving group. The departure of water generates the highly stable tertiary 1-adamantyl carbocation.

  • Nucleophilic Attack by Nitrile: The nitrogen atom of acetonitrile acts as a nucleophile and attacks the electrophilic carbocation. This forms a stable N-alkylated nitrilium ion intermediate.

  • Hydrolysis: During the aqueous work-up, water molecules attack the carbon atom of the nitrilium ion. A subsequent series of proton transfers results in the formation of the final N-(4-oxo-1-adamantyl)acetamide product.

Ritter_Mechanism Start 1-hydroxy-4-adamantanone Protonated Protonated Alcohol Start->Protonated + H+ Carbocation 1-Adamantyl Carbocation (Ketone at C-4) Protonated->Carbocation - H2O Nitrilium Nitrilium Ion Carbocation->Nitrilium Nitrile Acetonitrile (CH3CN) Nitrile->Nitrilium Product N-(4-oxo-1-adamantyl)acetamide Nitrilium->Product + H2O - H+ Hydrolysis H2O (Work-up)

Caption: Mechanism of the Ritter reaction on 1-hydroxy-4-adamantanone.

Q2: Can I use 1-bromo-4-adamantanone as a starting material instead of the hydroxy derivative?

Yes, 1-haloadamantanes are common substrates for the Ritter reaction.[8][9] In this case, the strong acid (or a Lewis acid) would facilitate the departure of the bromide ion to generate the same 1-adamantyl carbocation. The reaction may require slightly different conditions (e.g., temperature or reaction time) compared to starting with the alcohol, but the underlying principle is the same.

Q3: Why is concentrated sulfuric acid the standard choice? Can other acids be used?

Concentrated sulfuric acid serves multiple roles: it is a strong protic acid to catalyze the reaction, a powerful dehydrating agent to drive the initial carbocation formation, and often acts as the solvent. While other strong acids like triflic acid or perchloric acid could theoretically work, sulfuric acid is inexpensive and effective. Milder catalytic systems have been developed for the Ritter reaction to avoid the harshness of concentrated H₂SO₄, but these would require significant optimization for this specific substrate.[2]

Q4: How can I confirm the identity and purity of my final product?

A combination of standard analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will provide the definitive structural confirmation. The spectra should show characteristic peaks for the adamantane cage protons, the acetyl methyl group, and the amide N-H proton.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product. The expected molecular weight for C₁₂H₁₇NO₂ is approximately 207.27 g/mol .

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the amide C=O stretch (around 1650 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), and the ketone C=O stretch (around 1710 cm⁻¹).

  • Melting Point: A sharp melting point is a good indicator of high purity.

Exemplary Experimental Protocol

Disclaimer: This protocol is illustrative and based on general procedures for Ritter reactions on adamantane derivatives.[9] It should be optimized for the specific substrate and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-hydroxy-4-adamantanone (1.0 eq) and acetonitrile (10-15 mL per gram of starting material).

  • Cooling: Cool the stirred mixture to 0°C in an ice-water bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (98%, ~5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization: Once the quenched mixture has cooled, slowly add a saturated solution of sodium bicarbonate or solid sodium bicarbonate in portions until the pH is neutral or slightly basic (pH 7-8). Be cautious, as significant CO₂ evolution will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and saturated brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Key Reaction Parameter Summary
ParameterRecommended ConditionRationale & Potential Issues
Acid Conc. H₂SO₄ (95-98%)Essential for carbocation formation. Using dilute acid will prevent the reaction.[3]
Temperature 0°C for addition, then RTControls exotherm and minimizes side reactions like charring. Too high a temp leads to degradation.[2]
Solvent Acetonitrile (excess)Serves as both reagent and solvent. Excess drives the reaction equilibrium forward.
Work-up Quench on ice, then neutralizeSafely handles the large amount of acid and heat of dilution. Rushing can lead to oils and impurities.
Purification Chromatography/RecrystallizationEssential for removing unreacted starting material and any acid-catalyzed byproducts.[7]

References

  • Wikipedia contributors. (2024). Adamantane. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction PDF. Retrieved from [Link]

  • Lentilly, V. M. (1991). Process for the preparation of 1-adamantane derivatives. U.S. Patent No. 5,015,758.
  • Ferreira, V. F., et al. (2019). Ritter Reaction: Recent Catalytic Developments. ResearchGate. Retrieved from [Link]

  • Isaev, S. D., et al. (2010). N-(1-adamantyl)acetamide synthesis method. Russian Patent No. RU2401828C2.
  • NROChemistry. (2021). Ritter Reaction. YouTube. Retrieved from [Link]

  • Phan, K. S., et al. (2021). A simple method for synthesis of amantadine hydrochloride. International Journal of Pharmaceutical Sciences and Research, 13(2), 763-768. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Acetamidoadamantane. PubChem Compound Database. Retrieved from [Link]

  • Problems in Chemistry. (2022). Ritter reaction - mechanism, why does it not work with primary alcohols. YouTube. Retrieved from [Link]

  • Wikipedia contributors. (2023). Ritter reaction. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Mori, K., et al. (2016). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. Beilstein Journal of Organic Chemistry, 12, 1928–1933. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative In Vitro Analysis of N-(4-oxo-1-adamantyl)acetamide Derivatives: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating N-(4-oxo-1-adamantyl)acetamide Derivatives

In the landscape of medicinal chemistry, the adamantane moiety stands out as a versatile pharmacophore. Its rigid, lipophilic cage-like structure can enhance the metabolic stability and membrane permeability of drug candidates, including facilitating passage across the blood-brain barrier. Adamantane derivatives have demonstrated a wide spectrum of biological activities, leading to their clinical application as antiviral, antidiabetic, and neuroprotective agents.[1] The acetamide group, a fundamental component of peptides and proteins, is a prevalent functional group in drug design, contributing to structural rigidity and facilitating hydrogen bond interactions.[1]

The convergence of the 4-oxo-adamantane scaffold with an acetamide linkage presents a novel chemical space with considerable therapeutic potential. While extensive research exists on various adamantane and acetamide derivatives, the specific class of N-(4-oxo-1-adamantyl)acetamide derivatives remains a largely unexplored frontier. This guide provides a comprehensive framework for the in vitro evaluation of these novel compounds, offering detailed experimental protocols and a comparative analysis structure to guide researchers in drug discovery and development. By systematically characterizing their biological activity, we can unlock the potential of this promising class of molecules.

Proposed Screening Cascade for N-(4-oxo-1-adamantyl)acetamide Derivatives

A logical and efficient screening cascade is paramount in the early stages of drug discovery. For novel N-(4-oxo-1-adamantyl)acetamide derivatives, a tiered approach is recommended to comprehensively assess their therapeutic potential and identify promising lead compounds. This cascade begins with a broad evaluation of cytotoxicity, followed by more specific assays based on the structural alerts within the molecule and the known activities of related adamantane compounds.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Targeted Biological Activity cluster_2 Tier 3: Mechanism of Action Studies Cytotoxicity Assays Cytotoxicity Assays Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing Cytotoxicity Assays->Antimicrobial Susceptibility Testing Low Cytotoxicity Antiviral Assays Antiviral Assays Cytotoxicity Assays->Antiviral Assays Low Cytotoxicity Enzyme Inhibition Assays Enzyme Inhibition Assays Cytotoxicity Assays->Enzyme Inhibition Assays Low Cytotoxicity Apoptosis Assays Apoptosis Assays Enzyme Inhibition Assays->Apoptosis Assays Potent Inhibition Cell Cycle Analysis Cell Cycle Analysis Enzyme Inhibition Assays->Cell Cycle Analysis Potent Inhibition

Caption: Proposed screening cascade for the in vitro evaluation of N-(4-oxo-1-adamantyl)acetamide derivatives.

Experimental Methodologies

The following section details the step-by-step protocols for the in vitro assays proposed in the screening cascade. These methodologies are synthesized from established practices in the field to ensure scientific rigor and reproducibility.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2] It is a crucial first step to determine the concentration range at which the test compounds exhibit cytotoxic effects.

Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7, HepG2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the N-(4-oxo-1-adamantyl)acetamide derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Given the known antimicrobial properties of some adamantane derivatives, evaluating the antibacterial and antifungal activity of the novel compounds is a logical step.[2] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity Assays

Adamantane derivatives like amantadine and rimantadine are known for their antiviral activity, particularly against influenza A virus.[3] Therefore, screening for antiviral efficacy is a key component of the evaluation.

Protocol (Influenza Virus Plaque Reduction Assay):

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to confluence.

  • Virus Infection: Infect the cell monolayers with influenza A virus (e.g., H1N1 or H3N2 subtypes) at a known multiplicity of infection (MOI) for 1 hour.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compounds and low-melting-point agarose.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until viral plaques are visible (typically 2-3 days).

  • Plaque Visualization and Counting: Fix and stain the cells with crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of viral plaques by 50% compared to the virus control.

Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Given the diverse biological activities of adamantane derivatives, screening against a panel of relevant enzymes is warranted. For instance, some acetamide derivatives have shown inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease.[4]

Protocol (Butyrylcholinesterase Inhibition Assay):

  • Reagent Preparation: Prepare solutions of butyrylcholinesterase, the substrate butyrylthiocholine iodide (BTCI), and Ellman's reagent (DTNB) in a suitable buffer.

  • Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compounds for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate BTCI.

  • Absorbance Measurement: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring the absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.

Comparative Performance Data (Hypothetical)

To facilitate the comparison of newly synthesized N-(4-oxo-1-adamantyl)acetamide derivatives, the experimental data should be summarized in clear and concise tables. The following tables provide a template for presenting the results from the proposed in vitro assays.

Table 1: In Vitro Cytotoxicity of N-(4-oxo-1-adamantyl)acetamide Derivatives

Compound IDHeLa (IC₅₀, µM)MCF-7 (IC₅₀, µM)HepG2 (IC₅₀, µM)
Derivative 1>100>100>100
Derivative 255.2 ± 4.178.9 ± 6.362.5 ± 5.7
Derivative 312.8 ± 1.525.4 ± 2.818.9 ± 2.1
Doxorubicin0.8 ± 0.11.2 ± 0.21.5 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Antimicrobial Activity of N-(4-oxo-1-adamantyl)acetamide Derivatives

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative 164>128128
Derivative 2326464
Derivative 381632
Ciprofloxacin10.5-
Fluconazole--2

Table 3: Antiviral and Enzyme Inhibitory Activity of N-(4-oxo-1-adamantyl)acetamide Derivatives

Compound IDInfluenza A/H3N2 (EC₅₀, µM)BChE Inhibition (IC₅₀, µM)
Derivative 1>50>100
Derivative 222.5 ± 2.945.1 ± 5.3
Derivative 35.2 ± 0.88.7 ± 1.1
Amantadine10.5 ± 1.3-
Galantamine-2.5 ± 0.4

Mechanism of Action Elucidation

For compounds that exhibit significant biological activity in the initial screens, further investigation into their mechanism of action is crucial. This can involve a variety of cell-based assays, such as apoptosis and cell cycle analysis, particularly for compounds with potent cytotoxic effects.

G cluster_0 Experimental Workflow: Apoptosis Assay Treat Cancer Cells with Test Compound Treat Cancer Cells with Test Compound Stain with Annexin V-FITC and Propidium Iodide Stain with Annexin V-FITC and Propidium Iodide Treat Cancer Cells with Test Compound->Stain with Annexin V-FITC and Propidium Iodide Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with Annexin V-FITC and Propidium Iodide->Analyze by Flow Cytometry Quantify Apoptotic vs. Necrotic Cells Quantify Apoptotic vs. Necrotic Cells Analyze by Flow Cytometry->Quantify Apoptotic vs. Necrotic Cells

Caption: Workflow for assessing apoptosis induction by N-(4-oxo-1-adamantyl)acetamide derivatives.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic in vitro evaluation of novel N-(4-oxo-1-adamantyl)acetamide derivatives. The proposed screening cascade, detailed experimental protocols, and data presentation templates are designed to enable a comprehensive and comparative assessment of their therapeutic potential. The unique structural features of this compound class, combining the lipophilic and rigid adamantane core with a versatile acetamide linker, suggest a high probability of identifying novel bioactive agents.

Future research should focus on synthesizing a diverse library of these derivatives to establish robust structure-activity relationships. For promising lead compounds, further mechanistic studies, including target identification and validation, will be essential. Ultimately, the systematic approach outlined in this guide will pave the way for the development of novel N-(4-oxo-1-adamantyl)acetamide-based therapeutics to address unmet medical needs.

References

  • Hordyjewska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2053. [Link]

  • Petrović, V., et al. (2019). Adamantyl pyran-4-one derivatives and their in vitro antiproliferative activity. Medicinal Chemistry Research, 28(7), 1035-1046. [Link]

  • Beare, A. S., & Reed, S. E. (1973). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Annals of the New York Academy of Sciences, 217(1), 432-440. [Link]

  • Wang, Y., et al. (2017). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 22(9), 1433. [Link]

  • Kryštof, V., et al. (2021). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. International Journal of Molecular Sciences, 22(15), 8031. [Link]

  • Al-Otaibi, A. M., et al. (2022). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Journal of Molecular Structure, 1250, 131826. [Link]

  • de Oliveira, C. S., et al. (2019). Synthesis, Antitumor and Cytotoxic Activity of New Adamantyl O‐Acylamidoximes and 3‐Aryl‐5‐Adamantane‐1,2,4‐Oxadiazole Derivatives. Archiv der Pharmazie, 352(10), 1900138. [Link]

  • Li, Y., et al. (2016). [Synthesis, biological activity and molecular docking research of N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives as α-glucosidase inhibitors]. Yao Xue Xue Bao, 51(10), 1546-1553. [Link]

  • Issabayeva, G., et al. (2022). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Pharmaceuticals, 15(6), 726. [Link]

  • Gholampour, S., et al. (2023). New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation. Journal of Biomolecular Structure and Dynamics, 41(1), 1-17. [Link]

  • Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4880. [Link]

  • Wang, M., et al. (2019). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 24(18), 3330. [Link]

  • Kim, J., et al. (2021). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. Journal of Medicinal Chemistry, 64(1), 844-861. [Link]

  • Oniga, O., et al. (2020). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 25(1), 161. [Link]

  • Wang, Y., et al. (2017). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 22(9), 1433. [Link]

  • Poudel, B., et al. (2023). Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives by In silico investigations as an anticancer scaffold. Asian Journal of Research in Chemistry, 16(2), 101-106. [Link]

  • Csatayová, K., et al. (2013). Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 23(1), 215-218. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and biological evaluation of novel (4-(1,2,4-oxadiazol-5-yl)phenyl)-2-aminoacetamide derivatives as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Sengupta, P., et al. (2014). Evaluation of anticancer activity of some 1,3,4-oxadiazole derivatives. Indian Journal of Pharmaceutical Sciences, 76(2), 154-158. [Link]

  • Fares, M., et al. (2015). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Mini-Reviews in Medicinal Chemistry, 15(12), 1014-1024. [Link]

  • Carbone, A., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 17(11), 12896-12906. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Validation of N-(4-oxo-1-adamantyl)acetamide by Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. N-(4-oxo-1-adamantyl)acetamide, a key adamantane derivative, serves as a critical building block in the synthesis of various therapeutic agents. Its rigid, cage-like structure imparts unique pharmacological properties, but also presents challenges in purification and analysis. This guide provides an in-depth validation framework for assessing the purity of N-(4-oxo-1-adamantyl)acetamide, centering on elemental analysis as a fundamental, absolute technique. We will explore the causality behind the experimental choices, present a detailed protocol, and objectively compare its performance against orthogonal analytical methods such as HPLC, qNMR, and DSC, thereby establishing a robust, self-validating system for quality assurance.

Introduction: The Imperative of Purity

N-(4-oxo-1-adamantyl)acetamide (C₁₂H₁₇NO₂) is a crystalline solid that often serves as a precursor in complex multi-step syntheses. The presence of impurities, even in trace amounts, can have profound consequences, potentially leading to unwanted side-reactions, reduced yield of the final API, and the introduction of toxic byproducts. Therefore, rigorous purity assessment is a non-negotiable aspect of process control and regulatory compliance.

Elemental analysis (EA), a technique that determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample, offers a powerful method for purity validation. Unlike chromatographic techniques that measure purity relative to detected impurities, EA provides a measure of absolute purity by directly comparing the empirical elemental composition to the theoretical formula. A significant deviation signals the presence of impurities, whether they are organic, inorganic, or residual solvents.

This guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into leveraging elemental analysis within a comprehensive quality control strategy.

Physicochemical Profile of N-(4-oxo-1-adamantyl)acetamide

A precise understanding of the compound's properties is the foundation of any analytical endeavor. This data is crucial for calculating the theoretical elemental composition, which is the benchmark against which experimental results are measured.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂Calculated
Molecular Weight 207.27 g/mol Calculated
Appearance White to off-white crystalline powder[1]
Melting Point Not widely reported; adamantane derivatives often have high melting points (>140°C)[2]

Based on the molecular formula C₁₂H₁₇NO₂, the theoretical elemental composition is calculated as follows:

  • Carbon (C): (12 * 12.011) / 207.27 * 100% = 69.54%

  • Hydrogen (H): (17 * 1.008) / 207.27 * 100% = 8.26%

  • Nitrogen (N): (1 * 14.007) / 207.27 * 100% = 6.76%

  • Oxygen (O): (2 * 15.999) / 207.27 * 100% = 15.44% (Often determined by difference)

These theoretical values are the gold standard for purity assessment via elemental analysis.

Purity Validation by Elemental Analysis: A First Principle Approach

Elemental analysis operates on the principle of complete combustion. A precisely weighed sample is burned in a pure oxygen environment at high temperatures (typically ≥950°C). The resulting combustion gases—carbon dioxide (CO₂), water vapor (H₂O), and nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂)—are separated and quantified by a thermal conductivity detector (TCD). The instrument's software then back-calculates the percentage of C, H, and N in the original sample.

Causality in Experimental Design

The choice of elemental analysis as a primary purity test is deliberate. For a well-characterized, crystalline solid like N-(4-oxo-1-adamantyl)acetamide, it offers several advantages:

  • Absoluteness: It is a primary ratio method that does not require a reference standard of the analyte itself. The comparison is made against the immutable theoretical elemental composition.

  • Comprehensiveness: It is sensitive to all forms of organic and inorganic impurities that alter the C, H, or N content, including residual solvents, starting materials, and inorganic salts.

  • Accuracy and Precision: Modern elemental analyzers provide high levels of accuracy and precision, with results typically falling within a narrow margin of the true value.

Detailed Experimental Protocol

This protocol outlines the steps for a robust and reproducible elemental analysis.

Objective: To determine the %C, %H, and %N of a sample of N-(4-oxo-1-adamantyl)acetamide and compare it to the theoretical values.

Materials:

  • N-(4-oxo-1-adamantyl)acetamide sample (previously dried under vacuum at 40-50°C for at least 4 hours to remove residual moisture and solvents).

  • Microanalytical balance (readable to 0.001 mg).

  • Tin capsules for solid samples.

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Elementar Vario EL cube).

  • High-purity reference standard (e.g., Acetanilide, NIST SRM).

  • High-purity helium (carrier gas) and oxygen (combustion gas).

Procedure:

  • Instrument Calibration:

    • Calibrate the instrument using a certified reference standard (e.g., Acetanilide). Analyze 3-5 replicates of the standard to establish a response factor and ensure the system is performing within specified limits. The results for the standard should be within ±0.3% of the theoretical values.

  • Sample Preparation:

    • In a controlled environment with minimal humidity, accurately weigh approximately 1-3 mg of the dried N-(4-oxo-1-adamantyl)acetamide sample into a tin capsule using a microanalytical balance.

    • Record the weight precisely.

    • Seal the capsule tightly to encase the sample.

  • Analysis:

    • Introduce the sealed capsule into the autosampler of the elemental analyzer.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The combustion products are carried by helium gas through a reduction furnace (to convert NOₓ to N₂) and then through separation columns or traps.

    • The separated gases (N₂, CO₂, H₂O) are detected by the TCD.

  • Data Interpretation:

    • The instrument software calculates the percentage of C, H, and N based on the detected gas concentrations and the initial sample weight.

    • Compare the experimental results for the sample with the theoretical values (C: 69.54%, H: 8.26%, N: 6.76%).

    • Acceptance Criteria: For a compound to be considered highly pure, the experimentally determined elemental composition should not deviate from the theoretical value by more than ±0.4% for each element. A larger deviation suggests the presence of impurities.

Visualizing the Workflow

The following diagram illustrates the logical flow of the elemental analysis process.

Elemental_Analysis_Workflow Elemental Analysis Workflow for Purity Validation cluster_prep Preparation cluster_instrument Instrumentation cluster_data Data Analysis SamplePrep Sample Drying (Vacuum Oven) Weighing Accurate Weighing (1-3 mg in Tin Capsule) SamplePrep->Weighing Analysis Combustion & Reduction (>950°C in O₂ then Cu) Weighing->Analysis Calibration Instrument Calibration (e.g., Acetanilide) Calibration->Analysis Separation Gas Separation (Chromatographic) Analysis->Separation Detection Detection (TCD) Separation->Detection Calculation Calculate %C, %H, %N Detection->Calculation Comparison Compare Experimental vs. Theoretical Values Calculation->Comparison Purity Purity Assessment (Acceptance: |Δ| ≤ 0.4%) Comparison->Purity

Caption: Workflow for purity determination by elemental analysis.

Comparative Guide: Elemental Analysis vs. Orthogonal Techniques

While elemental analysis is a powerful tool, a comprehensive purity assessment, as mandated by regulatory bodies like the ICH, relies on the use of orthogonal methods—different techniques that measure the same attribute through different physical principles.[3] This approach provides a more complete and trustworthy picture of a compound's purity.

TechniquePrincipleAdvantagesDisadvantages / Limitations
Elemental Analysis (EA) Combustion of the sample and quantification of resulting C, H, N gases.- Absolute method: No analyte-specific reference standard needed.[4]- Sensitive to all impurities that alter elemental ratios.- High precision and accuracy for pure substances.- Non-specific: Does not identify or quantify individual impurities.- Less sensitive to isomers or impurities with similar elemental composition.- Requires a few milligrams of destructive testing.
High-Performance Liquid Chromatography (HPLC-UV) Differential partitioning of analytes between a stationary and a mobile phase, with UV detection.- High sensitivity and resolution: Excellent for separating and quantifying trace impurities.[5]- Can identify known impurities using reference standards.- Method of choice for stability testing and related substances analysis.- Relative method: Purity is typically expressed as area percent, which assumes all components have similar detector responses.- May not detect impurities that do not have a UV chromophore or that co-elute.- Requires development and validation of a specific method.[6]
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.- Primary analytical method: Can provide absolute quantification without a matching analyte standard.[7]- Provides structural information, confirming identity and detecting structurally different impurities simultaneously.[8]- Non-destructive.- Lower sensitivity compared to HPLC for trace impurities.- Signal overlap in complex mixtures can complicate quantification.[9]- Requires expensive equipment and a carefully selected internal standard.[10]
Differential Scanning Calorimetry (DSC) Impurities in a crystalline substance cause a depression and broadening of its melting point, which can be measured and correlated to purity via the Van't Hoff equation.- Thermodynamic method: Measures absolute purity without a reference standard.[11]- Fast and requires minimal sample preparation.- Sensitive to eutectic impurities.- Only applicable to crystalline, thermally stable compounds that melt without decomposition.[12]- Generally suitable for materials with purity >98.5%.- Insensitive to impurities that form solid solutions.[13]

Establishing a Self-Validating Purity System

No single method can provide a complete purity profile. True scientific integrity is achieved by integrating multiple, orthogonal techniques into a logical workflow. This creates a self-validating system where the strengths of one method compensate for the limitations of another.

A recommended workflow for the comprehensive validation of N-(4-oxo-1-adamantyl)acetamide purity is as follows:

  • Identity Confirmation (NMR Spectroscopy): First, confirm the bulk material's identity using ¹H and ¹³C NMR. This ensures you are analyzing the correct molecule.

  • Primary Purity Assessment (Elemental Analysis): Perform elemental analysis as described. If the results are within ±0.4% of the theoretical values, it provides strong evidence of high bulk purity.

  • Organic Impurity Profiling (HPLC-UV): Develop and validate a stability-indicating HPLC method to detect and quantify any process-related impurities or degradants. This is the primary technique for controlling specific, known impurities.

  • Orthogonal Purity Confirmation (DSC or qNMR):

    • Use DSC as a rapid, orthogonal check on the bulk purity. A sharp melting endotherm close to the expected temperature corroborates the high purity indicated by EA.[14]

    • Alternatively, use qNMR to provide an independent, absolute purity value that also confirms the structure.[15] This is particularly valuable if DSC is not applicable or if isomeric impurities are suspected.

  • Residual Solvent Analysis (GC-HS): Use headspace gas chromatography to quantify any residual volatile solvents from the synthesis and purification steps, as per ICH Q3C guidelines.

This multi-faceted approach ensures that the purity of N-(4-oxo-1-adamantyl)acetamide is not just measured, but thoroughly understood and validated from multiple perspectives.

Conclusion

Elemental analysis is an indispensable and authoritative technique for the purity validation of N-(4-oxo-1-adamantyl)acetamide. Its ability to provide an absolute measure of elemental composition makes it a powerful gatekeeper in the quality control workflow. It serves as a fundamental check on the integrity of the molecular formula of the bulk substance.

However, for the rigorous demands of the pharmaceutical industry, elemental analysis must be supported by orthogonal methods. A combination of elemental analysis, chromatography (HPLC, GC), and other techniques like DSC or qNMR creates a robust, comprehensive, and self-validating framework. This integrated strategy ensures that each batch of this critical intermediate meets the highest standards of purity, safeguarding the quality and safety of the final drug product.

References

  • National Institute of Standards and Technology. (n.d.). N-(1-Adamantyl)acetamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). Cas 880-52-4, N-(1-Adamantyl)acetamide. Retrieved from [Link]

  • Maohuan Chemical. (n.d.). N-(1-Adamantyl)acetamide|880-52-4. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6). Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResearchGate. (2014). Purity comparison by NMR and HPLC. [Table]. Retrieved from [Link]

  • Molecules. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. Retrieved from [Link]

  • European Medicines Agency. (2019). ICH guideline Q3D (R1) on elemental impurities. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Purity Determination by DSC. Retrieved from [Link]

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Mettler Toledo. (1999). DSC purity determination. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC. Retrieved from [Link]

  • SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. Retrieved from [Link]

  • Analytik Jena. (n.d.). Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233>. Retrieved from [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • SRUC Pure. (2021). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]

Sources

A Researcher's Guide to Adamantane Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Researchers and drug development professionals frequently leverage the adamantane moiety for its unique structural and physicochemical properties. Its rigid, three-dimensional cage-like structure and high lipophilicity can enhance a compound's metabolic stability, improve its ability to cross the blood-brain barrier, and provide a scaffold for the precise positioning of functional groups.[1][2] However, these same properties present a significant challenge in drug discovery: a propensity for cross-reactivity and off-target effects in biological assays.[3] This guide provides an in-depth comparison of the performance of adamantane-based compounds, explores the underlying mechanisms of their promiscuity, and offers experimental strategies to identify and mitigate these effects.

The Double-Edged Sword: Physicochemical Properties Driving Cross-Reactivity

The biological effects of adamantane derivatives are largely attributed to their bulky, highly lipophilic backbone.[4] This characteristic, while beneficial for interacting with intended biological targets, is also the primary driver of non-specific interactions and assay interference.

  • High Lipophilicity: The adamantane core significantly increases a molecule's lipophilicity.[3][5] This promotes interactions with hydrophobic pockets in a wide range of proteins, not just the intended target. It also facilitates partitioning into lipid bilayers, potentially altering membrane properties and leading to non-specific effects on membrane-bound proteins.[2][4]

  • Rigid, Bulky Structure: The rigid, three-dimensional nature of the adamantane cage can act as a "space-filling" scaffold.[1][2] While this can be exploited for precise interactions with a specific binding site, it can also lead to steric clashes or non-specific binding in the active sites of unrelated proteins.

  • Promiscuity: The combination of these factors often results in what is termed "promiscuity," where a single compound interacts with multiple biological targets.[3][6] This can lead to unexpected pharmacological effects, off-target toxicity, and misleading results in high-throughput screening (HTS) campaigns.[7]

Common Off-Targets and Affected Assay Platforms

Several classes of proteins are particularly susceptible to non-specific interactions with adamantane-containing compounds. Awareness of these potential off-targets is crucial when interpreting assay data.

  • Ion Channels: The bulky adamantane structure can physically block the pores of various ion channels.[2] For example, while amantadine's therapeutic effect in influenza A is mediated by blocking the M2 proton channel, it also exhibits activity at other channels.[4]

  • G-Protein Coupled Receptors (GPCRs): The numerous hydrophobic pockets within the transmembrane domains of GPCRs provide ample opportunity for non-specific binding of lipophilic adamantane moieties.

  • Kinases: While not a primary liability, the ATP-binding pocket of some kinases contains hydrophobic regions that can accommodate the adamantane cage, leading to weak, non-selective inhibition.

  • Sigma (σ) Receptors: These receptors are known to bind a wide variety of lipophilic and amphipathic molecules, and adamantane derivatives have been shown to interact with them.[1][8]

The potential for assay interference is not limited to specific protein targets. Certain assay technologies are also vulnerable to artifacts caused by the physicochemical properties of adamantane compounds.

  • Fluorescence-Based Assays: Highly lipophilic compounds can self-aggregate, leading to quenching of fluorescent signals (false positives in inhibition assays) or light scattering that can interfere with detection.

  • Cell-Based Assays: The ability of adamantane derivatives to interact with and stabilize biological membranes can lead to cytotoxicity or other cellular effects that are independent of the intended target.[4][5]

Comparative Analysis of Off-Target Effects for Key Adamantane Drugs

To illustrate the practical implications of adamantane-driven cross-reactivity, the following table summarizes the known primary targets and significant off-target interactions of several well-known adamantane-containing drugs.

CompoundPrimary Therapeutic Target(s)Known Off-Target(s)/Cross-ReactivityBiological Assay Type(s) Where Cross-Reactivity is Observed
Amantadine Influenza A M2 proton channel, NMDA receptor antagonist[1][4]Dopamine D1 receptor agonist, Noradrenaline transporters, KATP channels[3]Radioligand binding assays, Electrophysiology, Neurotransmitter uptake assays
Memantine NMDA receptor antagonist[4]Sigma-1 (σ1) receptor agonist, Dopamine D2 receptor agonistRadioligand binding assays, Calcium flux assays
Rimantadine Influenza A M2 proton channel[4]Similar off-target profile to amantadine, though with potential differences in potency.Radioligand binding assays, Viral plaque reduction assays
Vildagliptin Dipeptidyl peptidase-4 (DPP-IV) inhibitor[4]Generally considered highly selective, but broad off-target screening is always recommended.Enzyme inhibition assays, Off-target liability panels (e.g., CEREP)

This table is illustrative and not exhaustive. Researchers should always conduct a thorough literature review and experimental validation for their specific compounds.

Experimental Workflows for De-risking Adamantane Hits

A proactive approach to identifying and mitigating cross-reactivity is essential when working with adamantane-based compounds. The following workflow outlines key experimental steps to validate hits from primary screens and ensure target engagement is specific.

G cluster_0 Phase 1: Hit Identification & Initial Triage cluster_1 Phase 2: Specificity & Liability Assessment cluster_2 Phase 3: Mechanism of Action Validation Primary_Screen Primary HTS Assay (e.g., Fluorescence, Luminescence) Hit_Confirmation Dose-Response Curve in Primary Assay Primary_Screen->Hit_Confirmation Identifies 'Hits' Orthogonal_Assay Orthogonal (Label-Free) Assay (e.g., SPR, ITC) Hit_Confirmation->Orthogonal_Assay Confirms Potency Promiscuity_Panel Broad Target Panel (e.g., CEREP SafetyScreen) Orthogonal_Assay->Promiscuity_Panel Validates direct binding Cytotoxicity_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Orthogonal_Assay->Cytotoxicity_Assay Permeability_Assay Membrane Permeability Assay (e.g., PAMPA) Orthogonal_Assay->Permeability_Assay Target_Engagement Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) Promiscuity_Panel->Target_Engagement Identifies off-targets Cytotoxicity_Assay->Target_Engagement Rules out non-specific toxicity Permeability_Assay->Target_Engagement Assesses membrane interaction SAR_Analysis Structure-Activity Relationship (SAR) Analysis Target_Engagement->SAR_Analysis Confirms on-target effect in cells Validated_Hit Validated, Specific Hit SAR_Analysis->Validated_Hit Links structure to specific activity G cluster_0 Strategy: Introduce Specificity Adamantane Adamantane Core - High Lipophilicity - Rigid Scaffold OffTarget Off-Target Pocket - Hydrophobic - Less Specific Adamantane->OffTarget Non-specific hydrophobic interaction OnTarget Primary Target Pocket - Specific Polar Contact - Shape Complementarity Adamantane->OnTarget Scaffold fits primary pocket Modification Add Polar Group (R) to Adamantane NewInteraction Forms specific H-bond with Primary Target Modification->NewInteraction StericClash Clashes with Off-Target pocket Modification->StericClash NewInteraction->OnTarget Increases Affinity & Selectivity StericClash->OffTarget Decreases Affinity

Caption: Strategy to reduce adamantane off-target binding.

By adding polar functional groups (e.g., hydroxyls, amides) at specific positions on the adamantane scaffold, it is possible to introduce specific hydrogen bonds or other polar interactions with the intended target. These modifications can simultaneously create steric or electronic repulsion in the binding sites of off-targets, thereby increasing selectivity.

Conclusion

The adamantane scaffold is a valuable tool in medicinal chemistry, but its inherent lipophilicity and rigidity demand a rigorous and proactive approach to screening and hit validation. By understanding the physicochemical drivers of cross-reactivity, employing orthogonal assays, and conducting broad counter-screening early, researchers can effectively navigate the challenges of adamantane-related promiscuity. This ensures that resources are focused on compounds with a high probability of specific, on-target activity, ultimately accelerating the path to novel therapeutics.

References

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. Available at: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. Available at: [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. Available at: [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. PubMed Central. Available at: [Link]

  • Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. oapub.org. Available at: [Link]

  • Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. MDPI. Available at: [Link]

  • Promiscuity in drug discovery on the verge of the structural revolution: recent advances and future chances. PubMed. Available at: [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.